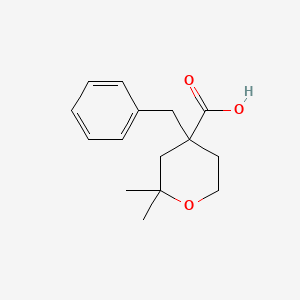![molecular formula C20H19ClO6 B6046101 dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)
dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate, also known as CDM, is a chemical compound that has been widely used in scientific research. CDM is a member of the class of malonate esters, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation. This compound has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. This compound is also relatively stable and can be stored for extended periods of time. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its biological activity and mechanism of action. Additionally, this compound has not yet been extensively tested in animal models, so its efficacy and safety in vivo are not well established.
Future Directions
There are many future directions for research on dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the mechanism of action of this compound, including the identification of its molecular targets and signaling pathways. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and in clinical trials. Overall, this compound has the potential to be a valuable tool for scientific research and a promising therapeutic agent for a variety of diseases.
Synthesis Methods
The synthesis of dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate involves the reaction of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde with dimethyl malonate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction, which leads to the formation of this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Scientific Research Applications
Dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biological studies. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
dimethyl 2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO6/c1-24-18-11-14(10-16(19(22)25-2)20(23)26-3)6-9-17(18)27-12-13-4-7-15(21)8-5-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXLEXXCZQMHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)OC)C(=O)OC)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)

![N-{[(2-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-cyclohexylurea](/img/structure/B6046048.png)

![2-(5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-pyrazol-3-yl)phenol](/img/structure/B6046062.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6046073.png)
![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)

![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6046095.png)


![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B6046114.png)